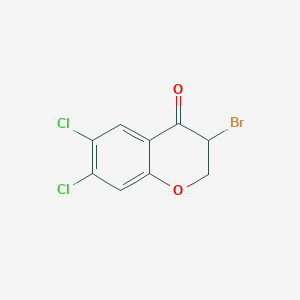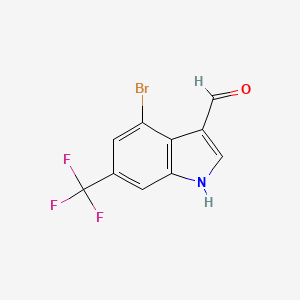
tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C13H20N2O4S It is a derivative of pyridine and carbamate, featuring an ethylsulfonyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate typically involves the reaction of 6-(ethylsulfonyl)pyridine-3-carboxylic acid with tert-butyl carbamate in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The carbamate group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of their function .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate: Similar structure but with a chlorine atom instead of the ethylsulfonyl group.
tert-Butyl (6-methylpyridin-3-yl)carbamate: Lacks the ethylsulfonyl group, featuring a methyl group instead.
tert-Butyl (2-piperidin-3-ylethyl)carbamate: Contains a piperidine ring instead of the pyridine ring.
Uniqueness
tert-Butyl ((6-(ethylsulfonyl)pyridin-3-yl)methyl)carbamate is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to form specific interactions with biological targets, making it a valuable tool in biochemical and medicinal research.
Propiedades
Fórmula molecular |
C13H20N2O4S |
|---|---|
Peso molecular |
300.38 g/mol |
Nombre IUPAC |
tert-butyl N-[(6-ethylsulfonylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H20N2O4S/c1-5-20(17,18)11-7-6-10(8-14-11)9-15-12(16)19-13(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,16) |
Clave InChI |
APUWVWXIFRTTKL-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=NC=C(C=C1)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Spirobi[1H-inden]-3(2H)-one, 2',3'-dihydro-5,5'-dimethoxy-](/img/structure/B11836391.png)
![acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate](/img/structure/B11836396.png)
![1H-Pyrrole-3-carboxamide, 1-[2-(1,3-dioxolan-2-yl)ethyl]-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-](/img/structure/B11836398.png)


![1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-](/img/structure/B11836417.png)

![2-[Benzyl(trimethylsilyl)amino]heptanenitrile](/img/structure/B11836453.png)
![6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid](/img/structure/B11836458.png)

![6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine](/img/structure/B11836464.png)

![(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol](/img/structure/B11836471.png)

